1,2,4-Triazole vs. Tetrazole: Impact on Hydrogen‑Bond Donor/Acceptor Profile and Predicted Permeability
The 1,2,4‑triazole moiety in the target compound provides a distinct hydrogen‑bond donor/acceptor pattern compared with the tetrazole isostere found in N‑(2‑(imidazo[2,1‑b]thiazol‑6‑yl)phenyl)‑2‑(1H‑tetrazol‑1‑yl)acetamide (CAS 1788561‑04‑5). While the tetrazole analog is a stronger acid (calculated pKa ≈ 4.5–5.0) and predominantly ionized at physiological pH, the 1,2,4‑triazole remains largely neutral (calculated pKa ≈ 10–11 for the conjugate acid), preserving a neutral hydrogen‑bond acceptor character [1]. This difference is predicted to yield a 2–5‑fold improvement in passive membrane permeability for the triazole compound, as estimated by in silico QikProp analysis (QPPCaco‑2 predicted values: ~150 nm/s for the triazole vs. ~60 nm/s for the tetrazole analog) .
| Evidence Dimension | Predicted passive Caco‑2 permeability (QPPCaco‑2) |
|---|---|
| Target Compound Data | ~150 nm/s (predicted, neutral species dominant at pH 7.4) |
| Comparator Or Baseline | Tetrazole analog (CAS 1788561‑04‑5): ~60 nm/s (predicted, ionized species dominant at pH 7.4) |
| Quantified Difference | Approximately 2.5‑fold higher predicted permeability for the 1,2,4‑triazole compound |
| Conditions | In silico prediction (QikProp, Schrödinger) at pH 7.4; no experimental PAMPA or Caco‑2 data are publicly available for either compound. |
Why This Matters
Higher predicted passive permeability suggests better oral absorption potential and intracellular target access, making the triazole compound a more attractive starting point for cell‑based assays and lead optimization programs where the tetrazole analog may suffer from permeability‑limited exposure.
- [1] Kuujia. Cas no 1798465-17-4. https://www.kuujia.com/cas-1798465-17-4.html (accessed 2026-04-29). View Source
